

Purity and appearance of 2-(2-Iodophenyl)ethan-1-ol

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Compound of Interest

Compound Name: 2-(2-Iodophenyl)ethan-1-ol

Cat. No.: B2516815

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An In-depth Technical Guide to the Purity and Appearance of **2-(2-Iodophenyl)ethan-1-ol**

Introduction

2-(2-Iodophenyl)ethan-1-ol is a critical bifunctional organic molecule, serving as a valuable building block in the synthesis of a wide array of complex chemical entities. Its structure, featuring a primary alcohol and an ortho-iodinated phenyl ring, makes it a versatile intermediate in pharmaceutical development and materials science.^[1] The iodine atom provides a reactive handle for cross-coupling reactions, while the hydroxyl group allows for esterification, etherification, or oxidation. The successful application of this intermediate is fundamentally dependent on its purity and well-defined physical characteristics. This guide provides a comprehensive technical overview of the factors governing the purity and appearance of **2-(2-Iodophenyl)ethan-1-ol**, detailing methodologies for its purification and rigorous analytical characterization.

Physicochemical and Handling Properties

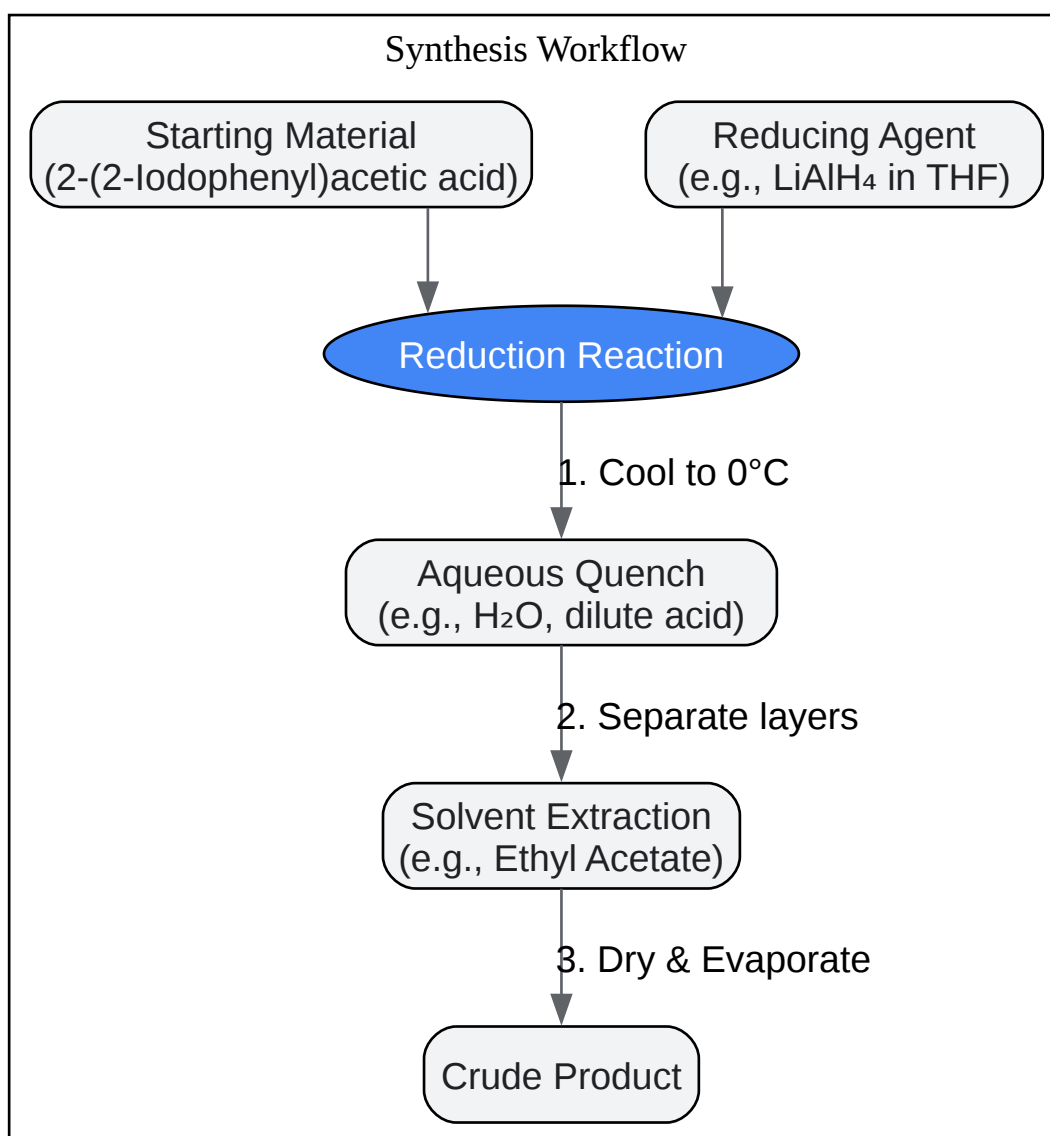
A baseline understanding of the compound's physical properties is essential for its proper handling, storage, and application. Commercial grades of this reagent typically exhibit purities ranging from 95% to over 98%.^{[2][3]}

| Property | Value | Source(s) |
|-------------------|----------------------------------|-----------|
| Molecular Formula | C ₈ H ₉ IO | [2][4][5] |
| Molecular Weight | 248.06 g/mol | [2][4][5] |
| CAS Number | 26059-40-5 | [1][2][3] |
| Appearance | Solid or Liquid | [2][3] |
| Boiling Point | 294.7 °C at 760 mmHg | [1][5] |
| Storage | 2-8°C, sealed in dry, dark place | [3] |

Synthetic Origin and Impurity Profile

The purity of the final product is intrinsically linked to its synthetic pathway. A common and efficient method for synthesizing **2-(2-iodophenyl)ethan-1-ol** is through the reduction of a corresponding carbonyl precursor, such as 2-(2-iodophenyl)acetic acid or its ester derivative. This transformation is typically achieved using a mild reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate anhydrous solvent.

The choice of this pathway is causal: the high reactivity of the ortho-iodine substituent makes harsh reaction conditions, which could lead to dehalogenation or other side reactions, undesirable. The reduction of a carboxylic acid or ester is a well-established, high-yielding transformation that preserves the sensitive C-I bond.



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Caption: Synthetic workflow for **2-(2-iodophenyl)ethan-1-ol**.

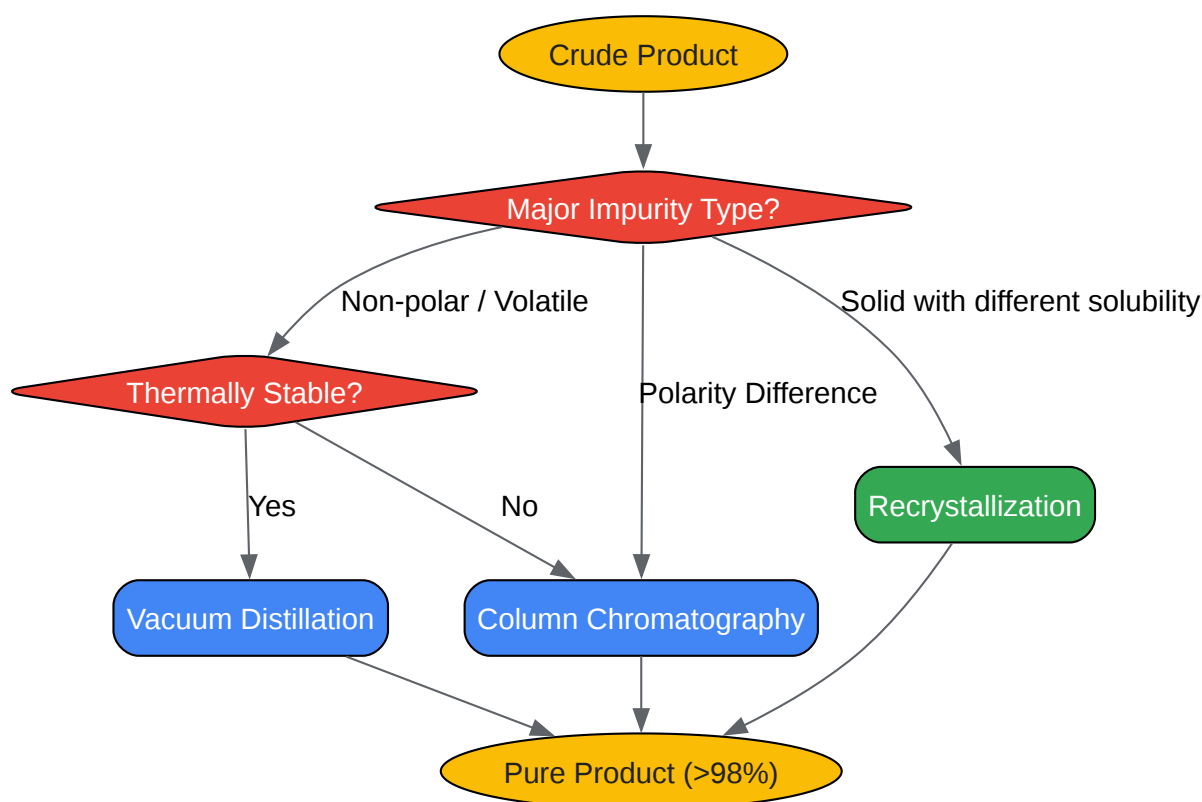
Common Impurities:

- Unreacted Starting Material: Residual 2-(2-iodophenyl)acetic acid can be present if the reduction is incomplete.^[6]
- Over-reduction Products: While less common for this substrate, impurities from undesired side reactions may occur.

- Solvent Residues: Trace amounts of the reaction or extraction solvents (e.g., tetrahydrofuran, ethyl acetate, hexanes) may remain.
- Dehalogenated Byproduct: A small percentage of 2-phenylethanol may form under certain conditions.

Purification Methodologies: A Self-Validating System

Achieving high purity is not merely a procedural step but a self-validating system; the successful removal of impurities confirms the chemical distinctions between the target compound and its contaminants. The choice of purification technique is dictated by the nature of the impurities and the desired scale.



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Caption: Decision workflow for purification method selection.

Protocol 1: Purification by Flash Column Chromatography

This is the most versatile technique for removing both more and less polar impurities. The causality lies in the differential partitioning of compounds between the stationary phase (silica) and the mobile phase.

- **Stationary Phase Preparation:** A glass column is slurry-packed with silica gel (60 Å, 230-400 mesh) in a non-polar solvent like hexane.
- **Sample Loading:** The crude product is dissolved in a minimal amount of dichloromethane or the mobile phase and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully added to the top of the column. This "dry loading" technique ensures a narrow starting band and superior separation.
- **Elution:** A gradient of ethyl acetate in hexane is typically employed.
 - **Initial Elution** (e.g., 5-10% Ethyl Acetate/Hexane): Elutes non-polar impurities.
 - **Product Elution** (e.g., 20-30% Ethyl Acetate/Hexane): The polarity is increased to mobilize and elute the target compound, **2-(2-Iodophenyl)ethan-1-ol**.
 - **Final Wash** (e.g., 50-100% Ethyl Acetate): Elutes highly polar impurities, such as residual starting acid.
- **Fraction Collection & Analysis:** Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- **Solvent Removal:** Pure fractions are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.

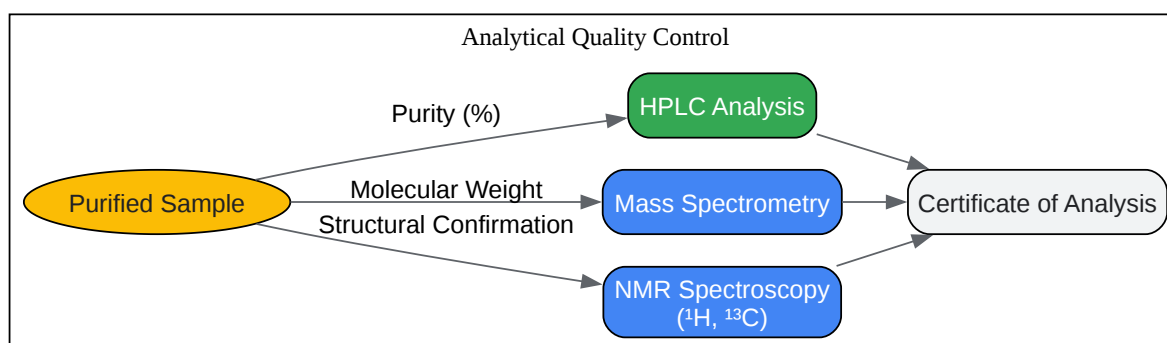
Protocol 2: Purification by Recrystallization

If the crude product is a solid and contains impurities with different solubility profiles, recrystallization is an effective and scalable method.

- **Solvent Selection:** The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A co-solvent system, such as Toluene/Hexane or Ethyl Acetate/Hexane, is often effective.
- **Dissolution:** The crude solid is placed in a flask, and the primary solvent (e.g., Toluene) is added in small portions while heating until the solid just dissolves.
- **Cooling & Crystallization:** The solution is allowed to cool slowly to room temperature, then placed in an ice bath to maximize crystal formation. Slow cooling is critical for forming a pure crystalline lattice, excluding impurities into the mother liquor.
- **Isolation:** The crystals are collected by vacuum filtration, washed with a small amount of cold secondary solvent (e.g., Hexane) to remove residual mother liquor, and dried under vacuum.

Analytical Characterization for Purity and Identity

A multi-technique approach is required to unambiguously confirm the structure and assess the purity of **2-(2-Iodophenyl)ethan-1-ol**. The appearance of the pure compound is typically a white to off-white solid or a colorless to pale yellow liquid. Any significant color may indicate the presence of oxidized impurities.



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Caption: A typical analytical workflow for quality control.

| Technique | Purpose | Expected Results |
|---------------------|-----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Appearance | Visual inspection for gross impurities | White/off-white solid or colorless/pale yellow liquid. |
| ^1H NMR | Structural elucidation and proton environment | Aromatic protons (δ ~7.0-7.8 ppm), $-\text{CH}_2-$ (triplet, δ ~2.9 ppm), $-\text{CH}_2\text{OH}$ (triplet, δ ~3.8 ppm), $-\text{OH}$ (broad singlet). |
| ^{13}C NMR | Carbon skeleton confirmation | Aromatic carbons, two aliphatic carbons. |
| Mass Spec. | Molecular weight confirmation | $[\text{M}]^+$ peak at $m/z \approx 248$. |
| HPLC | Quantitative purity assessment | Single major peak with purity >98% area. |
| FT-IR | Functional group identification | Broad O-H stretch (~3300 cm^{-1}), C-H stretches (~2850-3000 cm^{-1}), aromatic C=C stretches (~1400-1600 cm^{-1}). |

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is the gold standard for quantitative purity assessment. A reverse-phase method provides excellent separation for aromatic compounds.

- Column: C18, 5 μm , 4.6 x 150 mm
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 10 minutes.

- Flow Rate: 1.0 mL/min
- Detection: UV at 225 nm or 254 nm[7]
- Injection Volume: 10 µL
- Data Analysis: Purity is reported as the relative peak area of the main component compared to the total area of all peaks.

Conclusion

The purity and appearance of **2-(2-Iodophenyl)ethan-1-ol** are paramount to its successful use in research and development. A thorough understanding of its synthesis provides insight into potential impurities, which in turn guides the selection of an appropriate purification strategy, be it chromatography or recrystallization. Rigorous analytical validation using a suite of techniques including NMR, MS, and HPLC is not merely a quality control step but an essential part of the scientific process, ensuring that the material is structurally correct and free of contaminants that could compromise experimental outcomes. This guide provides the foundational protocols and technical reasoning necessary for researchers and drug development professionals to confidently handle, purify, and verify this key synthetic intermediate.

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